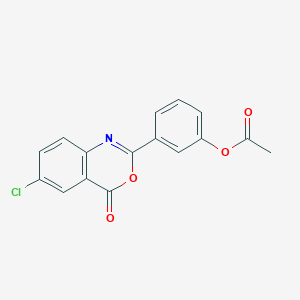
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as COBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. COBA is a synthetic molecule that belongs to the class of benzoxazines, which are known for their versatile properties and wide range of applications.
作用機序
The mechanism of action of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been found to bind to the estrogen receptor, making it a potential candidate for the treatment of hormone-dependent cancers.
Biochemical and Physiological Effects:
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to modulate the expression of various genes that are involved in these processes, making it a potential therapeutic agent for a range of diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate in lab experiments is its low cost and high yield synthesis method. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate also exhibits a range of versatile properties, making it suitable for a range of applications. However, one of the limitations of using 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, further research is needed to fully understand the safety and toxicity of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate before it can be used in clinical settings.
将来の方向性
There are several future directions for the research on 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One potential area of focus is the development of new drugs based on 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate and its interaction with various cellular targets. Finally, the synthesis method of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can be further optimized to improve its yield and bioavailability, making it a more cost-effective and efficient process.
In conclusion, 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, or 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Through its inhibition of inflammation, oxidative stress, and cancer cell proliferation, 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has shown to be a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate and its interaction with various cellular targets.
合成法
The synthesis of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves a multi-step process that starts with the reaction of 6-chloro-2-aminobenzonitrile with acetic anhydride to form the intermediate 6-chloro-2-(acetylamino)benzonitrile. This intermediate is then reacted with salicylic acid in the presence of a catalyst to produce 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. The overall yield of this synthesis method is around 50%, making it a cost-effective and efficient process.
科学的研究の応用
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's, making it a potential therapeutic agent for these conditions.
特性
IUPAC Name |
[3-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c1-9(19)21-12-4-2-3-10(7-12)15-18-14-6-5-11(17)8-13(14)16(20)22-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKHOBOMURZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

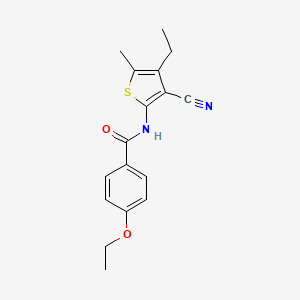
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
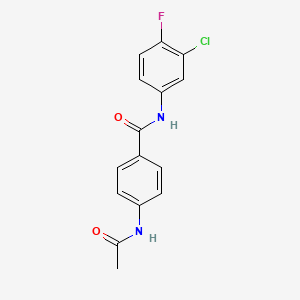
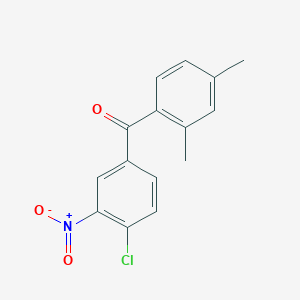
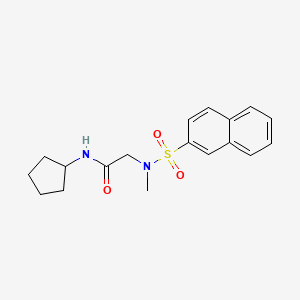

![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
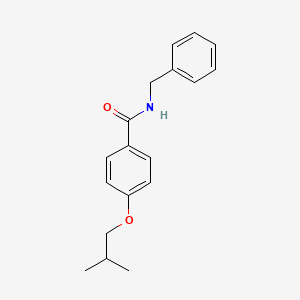
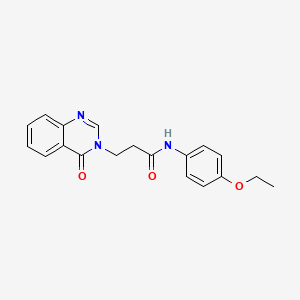
![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)
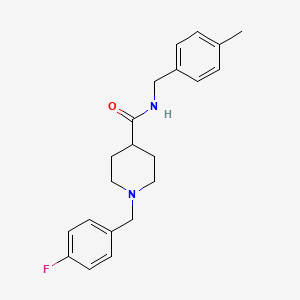

![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)